molecular formula C20H21NO4 B2479755 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic acid CAS No. 1340212-59-0

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-methylpropanoic acid

Cat. No.: B2479755
CAS No.: 1340212-59-0
M. Wt: 339.391
InChI Key: MFUQQBWVAGQSFP-UHFFFAOYSA-N
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Description

3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). Key structural features include:

  • 2-methylpropanoic acid backbone: This branched alkyl chain introduces steric hindrance, influencing coupling efficiency and conformational preferences in peptides.
  • Fmoc protection: Enhances solubility in organic solvents and enables orthogonal deprotection under mild basic conditions .

Properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(19(22)23)11-21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUQQBWVAGQSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Mechanism

The deprotection involves β-elimination triggered by a base (e.g., piperidine), cleaving the Fmoc group via a two-step process:

  • Base-induced abstraction of the fluorene proton.

  • Elimination of the Fmoc carbonate, releasing CO₂ and forming a dibenzofulvene intermediate .

Conditions and Efficiency

BaseConcentrationTime (min)TemperatureEfficiencySource
Piperidine20% in DMF10–20RT>95%
Diethylamine5% in DMF15RT90%

Key Findings :

  • Piperidine (20%) achieves near-quantitative deprotection within 20 minutes at room temperature.

  • Lower base concentrations (e.g., 5% DEA) require extended reaction times for comparable yields .

Carboxylic Acid Activation for Peptide Coupling

The carboxylic acid moiety undergoes activation to form reactive intermediates for amide bond formation.

Mixed Anhydride Method

Reacting with chloroformates (e.g., isobutyl chloroformate) in the presence of a tertiary amine (e.g., N-methylmorpholine) generates a mixed anhydride, which reacts with amines to form peptides .

Example Protocol :

  • Dissolve 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid (1 eq) in THF.

  • Add N-methylmorpholine (1.1 eq) and isobutyl chloroformate (1 eq) at −15°C.

  • Stir for 15 minutes, then add the amine component .

Yield : 75–85% under optimized conditions .

Alkylation Reactions

The methylpropanoic acid backbone participates in alkylation to introduce side-chain modifications.

Reductive Amination

ReagentSolventTemperatureTime (h)YieldSource
NaBH(OAc)₃DCMRT1256%
NaBH₄MeOH0°C to RT270%

Procedure :

  • React with aldehydes (e.g., benzaldehyde) in DCM using NaBH(OAc)₃ as a reducing agent .

  • Isolate the secondary amine via hydrolysis (NaOH/MeOH) .

Hydrolysis Reactions

Controlled hydrolysis of esters or activated intermediates is employed to regenerate the carboxylic acid.

Saponification

BaseSolventTemperatureTime (h)YieldSource
NaOHMeOHRT282%
LiOHTHF/H₂O0°C190%

Application :

  • Hydrolyzes methyl esters to free acids during SPPS .

Stability Under Synthetic Conditions

The compound exhibits stability in acidic media (pH 2–5) but degrades in prolonged basic environments.

ConditionStabilitySource
TFA (50% in DCM)Stable for 1 hour
Piperidine (20%)Immediate deprotection
Aqueous NaOH (1 M)Decomposition within 30 minutes

Coupling with Heterocyclic Moieties

The carboxylic acid forms 1,3,4-oxadiazoles via cyclization with hydrazides under EDCI/HOBt activation :

Reaction Pathway :

  • Activate with EDCI/HOBt in DMF.

  • React with acetohydrazide at RT for 12 hours.

  • Cyclize using PPh₃/C₂Cl₆ to yield oxadiazole derivatives .

Yield : 67–88% .

Key Structural Insights

  • The methyl group at C2 sterically hinders nonspecific reactions, enhancing regioselectivity.

  • The Fmoc group’s electron-withdrawing nature stabilizes intermediates during coupling .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of FMOC-S-3-aminoisobutyric acid is in the synthesis of peptides. Its role as a coupling agent allows for the formation of amide bonds between amino acids, which is essential in constructing peptides and proteins.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, including:

  • Antitumor Activity : Research indicates that derivatives of FMOC compounds exhibit significant inhibition of cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted that certain FMOC derivatives showed high cytotoxicity against breast and colon cancer cell lines .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that FMOC-S-3-aminoisobutyric acid can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
  • Antioxidant Activity : Preliminary investigations suggest that this compound may scavenge free radicals, providing protective effects against oxidative stress .

Bioconjugation

The stability and reactivity of FMOC-S-3-aminoisobutyric acid make it suitable for bioconjugation applications. It can be used to label biomolecules or attach therapeutic agents to target specific cells or tissues.

Case Studies and Research Findings

Study TitleFindings
Antitumor Activity of Fluorenylmethoxycarbonyl DerivativesDemonstrated significant inhibition of cancer cell growth in vitro, especially in breast and colon cancer models .
Inflammation Models Using FMOC DerivativesShowed reduced swelling and lower inflammatory markers in animal models compared to controls .
Oxidative Stress Protection StudiesIndicated effective reduction of lipid peroxidation in cellular models exposed to oxidative stress .

Comparative Analysis with Related Compounds

To better understand the efficacy of FMOC-S-3-aminoisobutyric acid, a comparison with structurally similar compounds was conducted:

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntioxidant Activity
FMOC-S-3-aminoisobutyric acidHighModerateHigh
(R)-3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-(m-tolyl)propanoic acidModerateHighModerate
4-methoxybenzoic acidLowLowLow

Mechanism of Action

The mechanism of action of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under basic conditions, allowing for the sequential addition of amino acids .

Comparison with Similar Compounds

Substituent Variations

The target compound is differentiated by its N-methyl and 2-methylpropanoic acid groups. Below is a comparison with analogous Fmoc-protected amino acids:

Compound Name R<sup>1</sup> (Amino Substituent) R<sup>2</sup> (Side Chain) Molecular Formula Molecular Weight Purity (%) Key Applications
3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid Methyl 2-methylpropanoic acid Inferred ~375–400 N/A Peptide synthesis, steric modulation
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid H (unsubstituted amine) o-tolyl (2-methylphenyl) C25H23NO4 401.45 99.76 SPPS, aromatic interactions
Fmoc-2-fluoro-N-methyl-L-phenylalanine Methyl 2-fluorophenyl C25H22FNO4 419.45 >95 Fluorinated peptide design
3-(2-chlorophenyl)-2-(Fmoc-amino)propanoic acid H 2-chlorophenyl C23H18ClNO4 407.85 >95 Halogenated peptide motifs
(S)-2-(Fmoc-(methyl)amino)-3-phenylpropanoic acid Methyl Phenyl C25H23NO4 401.45 N/A N-methylated peptide synthesis

Key Observations :

  • N-methylation (target compound vs. ): Reduces hydrogen bonding and increases lipophilicity, favoring membrane permeability in therapeutic peptides.
  • Branching vs. Aromatic Side Chains: The 2-methylpropanoic acid in the target compound introduces steric bulk, whereas aromatic substituents (e.g., o-tolyl , 2-fluorophenyl ) enable π-π interactions critical for binding affinity.
  • Halogenation (e.g., 2-chlorophenyl ): Enhances metabolic stability and electronic effects but may increase molecular weight and polarity.

Physicochemical Properties

  • Solubility : Fmoc groups generally improve solubility in polar aprotic solvents (e.g., DMF, DCM). Methylation (target compound) reduces polarity compared to unsubstituted amines .
  • Stability : Fmoc derivatives are stable under acidic conditions but cleaved by bases (e.g., piperidine). N-methylation may slow deprotection kinetics .
  • Storage: Most Fmoc-amino acids require storage at –20°C to prevent degradation .

Biological Activity

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid, commonly referred to as Fmoc-Met-Ala, is a synthetic amino acid derivative that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities, including its role in drug design and development. The Fmoc group enhances the stability and solubility of peptides, making them more effective in various biological applications.

Chemical Structure and Properties

The molecular formula of Fmoc-Met-Ala is C₁₅H₁₉N₃O₄, with a molecular weight of approximately 305.33 g/mol. The structural representation is as follows:

Fmoc Met Ala C15H19N3O4\text{Fmoc Met Ala }\quad \text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{4}

The compound features a methyl group attached to the amino acid backbone, which influences its hydrophobicity and interaction with biological targets.

The biological activity of Fmoc-Met-Ala can be attributed to several mechanisms:

  • Peptide Synthesis : The Fmoc group allows for selective protection of the amino group during peptide synthesis, facilitating the formation of complex peptide chains that can exhibit specific biological functions.
  • Binding Affinity : Studies suggest that modifications to the Fmoc group can significantly affect the binding affinities of peptides to various receptors and enzymes, thus influencing their biological efficacy.
  • Cytotoxicity : Preliminary research indicates potential cytotoxic effects against certain cancer cell lines, although detailed studies are required to elucidate the specific pathways involved.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of Fmoc-Met-Ala derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential application in cancer therapy .
  • Enzyme Interaction : Research has demonstrated that Fmoc-protected amino acids can serve as inhibitors for specific metabolic enzymes, highlighting their role in regulating biochemical pathways .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
Fmoc-Met-AlaNot specified305.33 g/molCytotoxicity against cancer cells
Fmoc-D-Ala1025434-04-1323.34 g/molInhibitor of metabolic enzymes
Fmoc-Gly148983-03-3407.50 g/molAntimicrobial properties

Research Findings

Recent studies have focused on optimizing the synthesis routes for Fmoc-Met-Ala to enhance its yield and purity. Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze the purity levels of synthesized compounds. Furthermore, computational modeling has been utilized to predict the interactions between Fmoc-Met-Ala derivatives and target proteins, aiding in the design of more effective therapeutic agents .

Q & A

Basic: What are the key steps for synthesizing 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-methylpropanoic acid?

The synthesis typically involves:

  • Fmoc Protection : Introducing the 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the amino group, ensuring selective reactivity during peptide coupling .
  • Methylamino Functionalization : Alkylation or reductive amination to incorporate the methylamino group, requiring anhydrous conditions and catalysts like Pd/C or NaBH₃CN .
  • Carboxylic Acid Activation : Using reagents such as HOBt/DCC for carboxylate activation in peptide bond formation .
  • Purification : Column chromatography (e.g., reverse-phase C18) or recrystallization to achieve >95% purity, monitored by HPLC .

Basic: How is the purity and structural integrity of this compound validated?

  • HPLC Analysis : Reverse-phase chromatography with UV detection at 254 nm confirms purity (>99% in optimized batches) .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify the Fmoc group (δ 4.2–4.4 ppm for CH₂) and methylamino resonance (δ 2.8–3.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular weight (e.g., 401.45 g/mol for HY-W010984) .

Advanced: How can reaction conditions be optimized for coupling this compound in solid-phase peptide synthesis (SPPS)?

  • pH Control : Maintain a pH of 8–9 using DIEA to deprotonate the amine for efficient Fmoc deprotection with piperidine .
  • Temperature : Reactions at 25–30°C balance coupling efficiency and side-reaction minimization. Microwave-assisted synthesis (50°C, 10 min) reduces aggregation in hydrophobic sequences .
  • Solvent Selection : DMF or DCM ensures solubility of the Fmoc-protected intermediate, while avoiding DMSO to prevent premature oxidation .

Advanced: How does stereochemical integrity impact its use in chiral peptide synthesis?

  • Chiral Center Stability : The 2-methylpropanoic acid moiety is prone to racemization at high pH (>10). Use low-temperature (0–4°C) coupling and HOBt/DIC activation to retain stereochemistry .
  • Analytical Validation : Circular dichroism (CD) spectroscopy or chiral HPLC (e.g., Chirobiotic T column) confirms enantiomeric excess (>98% for S-configuration) .

Basic: What are the recommended storage conditions to ensure stability?

  • Short-Term : Store at 4°C in anhydrous DMSO or DMF for up to 1 month to prevent hydrolysis .
  • Long-Term : Lyophilized powder at -20°C under argon retains stability for 2 years; avoid freeze-thaw cycles .

Advanced: How can researchers assess its biological activity in target validation studies?

  • Enzyme-Linked Assays : Test inhibition of proteases (e.g., trypsin-like enzymes) using fluorogenic substrates (Km = 10–50 µM) .
  • Cellular Uptake Studies : Radiolabel with ³H or ¹⁴C to quantify permeability in Caco-2 monolayers (Papp < 1 × 10⁻⁶ cm/s indicates poor bioavailability) .
  • Protein Interaction Analysis : Surface plasmon resonance (SPR) measures binding kinetics (KD ≈ 10⁻⁶–10⁻⁷ M for Fmoc-peptide interactions) .

Advanced: How should discrepancies in reported toxicity data be addressed?

  • Risk Mitigation : Assume acute toxicity (Category 4 for oral/dermal/inhalation) per SDS , even if incomplete. Use fume hoods, nitrile gloves, and P2 respirators during handling.
  • In Silico Modeling : Predict LD50 using QSAR tools (e.g., TEST software) to supplement missing ecotoxicity data .

Basic: What is the role of the Fmoc group in this compound’s applications?

The Fmoc group serves as a temporary protective group for amines:

  • Deprotection : Removed under mild basic conditions (20% piperidine in DMF) without disrupting acid-labile side chains .
  • Orthogonality : Compatible with tert-butyl and allyl protections in multi-step syntheses .

Advanced: How does this compound compare to analogs with varying aromatic substituents?

  • Bioactivity : Fluorophenyl or naphthalene analogs (e.g., 4-fluorophenyl derivative) show enhanced enzyme inhibition (IC50 = 2–5 µM vs. 10 µM for o-tolyl) due to electronegative effects .
  • Solubility : Thiophen-3-yl variants (e.g., HY-W010984) exhibit lower logP (2.1 vs. 2.8) but reduced membrane permeability .

Advanced: What strategies resolve low yields in large-scale synthesis?

  • Batch Process Optimization : Use flow chemistry for Fmoc deprotection (residence time <5 min) to minimize side reactions .
  • Byproduct Analysis : LC-MS identifies dimers or truncated sequences; adjust equivalents of activating reagents (e.g., HOBt from 1.2 to 2.0 eq) .

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